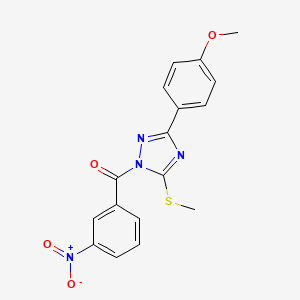

![molecular formula C22H17NO4S B3617038 2-{[(9H-xanthen-9-ylthio)acetyl]amino}benzoic acid](/img/structure/B3617038.png)

2-{[(9H-xanthen-9-ylthio)acetyl]amino}benzoic acid

説明

“2-{[(9H-xanthen-9-ylthio)acetyl]amino}benzoic acid” is a chemical compound with the molecular formula C22H17NO4S. Its average mass is 391.440 Da and its monoisotopic mass is 391.087830 Da .

Synthesis Analysis

The synthesis of xanthones, which are yellow-colored and oxygen-containing heterocycles, involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .Molecular Structure Analysis

The dibenzo-γ-pyrone framework of the parent xanthone corresponds to the molecular formula of C13H8O2 . The number and class of rings A and B derive from the biosynthetic pathways in higher plants leading to the acetate-derived A-ring (carbons 1–4) and the shikimic acid pathway-derived B-ring (carbons 5–8) .Chemical Reactions Analysis

The synthesis of xanthones involves various reactions such as the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .将来の方向性

The future directions for the study of xanthones include further investigation of the mechanisms underlying their synthesis in order to exploit them for application purposes . The multitude of biological activities found for xanthone derivatives include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities , which suggests potential for future research and applications in these areas.

特性

IUPAC Name |

2-[[2-(9H-xanthen-9-ylsulfanyl)acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4S/c24-20(23-17-10-4-1-7-14(17)22(25)26)13-28-21-15-8-2-5-11-18(15)27-19-12-6-3-9-16(19)21/h1-12,21H,13H2,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWHPNZJESBDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)SCC(=O)NC4=CC=CC=C4C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-4-nitrobenzamide](/img/structure/B3616958.png)

![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-methyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide](/img/structure/B3616980.png)

![5-bromo-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B3616986.png)

![3-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B3617003.png)

![3-(5-bromo-2-methoxyphenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acrylamide](/img/structure/B3617016.png)

![5-bromo-N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B3617024.png)

![2,2,2-trichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3617026.png)

![5-bromo-N-[4-(4-chlorophenoxy)phenyl]nicotinamide](/img/structure/B3617032.png)

![N-(2-furylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3617043.png)

![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(phenylthio)acetamide](/img/structure/B3617070.png)

![ethyl 2-[(3,5-dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3617076.png)